5-Amino-2-(tert-butoxy)benzonitrile
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Overview
Description
5-Amino-2-(tert-butoxy)benzonitrile: is an organic compound with the molecular formula C11H14N2O. It is a versatile small molecule scaffold used in various chemical syntheses and research applications . The compound is characterized by the presence of an amino group, a tert-butoxy group, and a nitrile group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(tert-butoxy)benzonitrile typically involves the introduction of the tert-butoxy group and the nitrile group onto a benzene ring followed by the introduction of the amino group. One common method involves the reaction of 2-bromo-5-nitrobenzonitrile with tert-butyl alcohol in the presence of a base to form 2-(tert-butoxy)-5-nitrobenzonitrile. This intermediate is then reduced to this compound using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-(tert-butoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Amino-2-(tert-butoxy)benzonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-(tert-butoxy)benzonitrile depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the amino and nitrile groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
5-Amino-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of a tert-butoxy group.
5-Amino-2-ethoxybenzonitrile: Similar structure but with an ethoxy group instead of a tert-butoxy group.
5-Amino-2-isopropoxybenzonitrile: Similar structure but with an isopropoxy group instead of a tert-butoxy group.
Uniqueness: 5-Amino-2-(tert-butoxy)benzonitrile is unique due to the presence of the tert-butoxy group, which can influence its reactivity and interactions with other molecules. The tert-butoxy group provides steric hindrance and can affect the compound’s solubility and stability .
Properties
IUPAC Name |
5-amino-2-[(2-methylpropan-2-yl)oxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2,3)14-10-5-4-9(13)6-8(10)7-12/h4-6H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAUJUHCMWPJJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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